molecular formula C12H17BrO2 B14754985 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene CAS No. 2180-35-0

1-Bromo-4-tert-butyl-2,5-dimethoxybenzene

Cat. No.: B14754985
CAS No.: 2180-35-0
M. Wt: 273.17 g/mol
InChI Key: DXMNSHMTZIDFSD-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butyl-2,5-dimethoxybenzene is an aromatic compound characterized by the presence of a bromine atom, two methoxy groups, and a tert-butyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-tert-butyl-2,5-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-tert-butyl-2,5-dimethoxyphenol.

    Oxidation: Formation of 4-tert-butyl-2,5-dimethoxyquinone.

    Reduction: Formation of 4-tert-butyl-2,5-dimethoxybenzene.

Scientific Research Applications

1-Bromo-4-tert-butyl-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, stabilize the intermediate formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    4-tert-butyl-2,5-dimethoxybenzene: Lacks the bromine atom, resulting in different reactivity and applications.

    1,4-Di-tert-butyl-2,5-dimethoxybenzene: Contains two tert-butyl groups, affecting its steric and electronic properties.

Uniqueness: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene is unique due to the combination of bromine, methoxy, and tert-butyl groups on the benzene ring

Properties

CAS No.

2180-35-0

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2,5-dimethoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3

InChI Key

DXMNSHMTZIDFSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)Br)OC

Origin of Product

United States

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